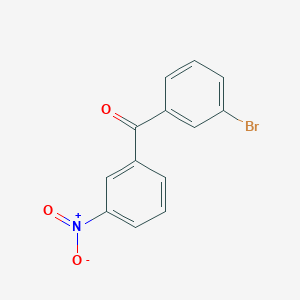

3-Bromo-3'-nitrobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO3/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(8-10)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLBPSMGXKOSNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641510 | |

| Record name | (3-Bromophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51339-38-9 | |

| Record name | (3-Bromophenyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 3 Nitrobenzophenone

Nucleophilic Aromatic Substitution (SNAr) Dynamics at Brominated Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of 3-Bromo-3'-nitrobenzophenone, the bromo-substituted ring is not directly activated by the nitro group, which is located on the other phenyl ring. The electronic communication between the two rings, mediated by the carbonyl group, is a critical factor in determining the feasibility and rate of nucleophilic attack at the brominated carbon.

Kinetic Studies on Nucleophilic Displacement of Bromide

Detailed kinetic studies on the nucleophilic displacement of the bromide in this compound are not extensively documented in publicly available literature. However, the principles of SNAr reactions on related substrates can provide insights. The reaction rate is generally dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.

The reactivity of the bromo-substituted ring is significantly influenced by the deactivating nature of the 3'-nitrobenzoyl group. Although the nitro group is not in the same ring, its electron-withdrawing effect is transmitted through the carbonyl linker, reducing the electron density of the entire molecule, including the brominated ring. This deactivation, however, is less pronounced than if the nitro group were positioned ortho or para to the bromine atom.

For a hypothetical reaction with a nucleophile (e.g., a primary amine), the rate constant (k) would be influenced by the nature of the nucleophile, the solvent, and the temperature. A stronger nucleophile would lead to a faster reaction.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Primary Amine

| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Piperidine | DMSO | 100 | Data not available |

| Morpholine | DMF | 100 | Data not available |

| Aniline | NMP | 120 | Data not available |

This table is illustrative and does not represent actual experimental data due to its absence in the searched literature.

Intermediate Characterization: Evidence for Meisenheimer Complex Formation

The SNAr mechanism proceeds through the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org In the reaction of this compound with a nucleophile, the nucleophile would attack the carbon atom bearing the bromine, leading to the formation of a tetrahedral intermediate. The negative charge of this intermediate is delocalized over the aromatic ring.

While direct spectroscopic evidence for the Meisenheimer complex of this compound is not found in the available literature, its formation is a cornerstone of the SNAr mechanism. The stability of this complex is a key factor in determining the reaction rate. The electron-withdrawing 3'-nitrobenzoyl group would contribute to the stabilization of this intermediate, albeit to a lesser extent than a nitro group directly on the same ring.

Rearrangement Processes During SNAr, Including Nitro Group Migration

Rearrangement processes, such as the migration of a nitro group, have been observed in some nucleophilic aromatic substitution reactions, particularly in heterocyclic systems. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield products resulting from nitro group migration. However, there is no specific evidence in the searched literature to suggest that this compound undergoes similar rearrangement processes during SNAr reactions. The stability of the benzophenone (B1666685) scaffold makes such rearrangements unlikely under typical SNAr conditions.

Influence of Solvent and Base on Reaction Pathway and Product Ratios

The choice of solvent and the presence of a base can significantly influence the pathway and outcome of SNAr reactions. researchgate.net Polar aprotic solvents, such as DMSO, DMF, and NMP, are generally preferred as they can solvate the cationic species effectively while not strongly solvating the anionic nucleophile, thus enhancing its reactivity. researchgate.net

In reactions involving amine nucleophiles, a base is often required to neutralize the hydrogen halide formed during the reaction. The nature and concentration of the base can affect the reaction rate and potentially lead to side reactions. For this compound, the use of a non-nucleophilic base would be crucial to avoid competition with the primary nucleophile.

Table 2: Expected Influence of Solvents on the SNAr of this compound

| Solvent | Polarity | Expected Effect on Reaction Rate |

|---|---|---|

| Dimethyl Sulfoxide (DMSO) | High | High |

| N,N-Dimethylformamide (DMF) | High | High |

| N-Methyl-2-pyrrolidone (NMP) | High | High |

| Toluene | Low | Low |

| Methanol | High (protic) | Moderate (can solvate nucleophile) |

This table is based on general principles of SNAr reactions.

Electrophilic Aromatic Substitution on Nitro-Bromobenzophenone Scaffolds

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. The regioselectivity of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents.

Regioselectivity and Directing Effects of Existing Substituents

In this compound, both rings are deactivated towards electrophilic attack due to the presence of electron-withdrawing groups: the bromo group (deactivating by induction, but ortho-, para-directing by resonance) and the 3'-nitrobenzoyl group (strongly deactivating and meta-directing).

On the 3'-nitrophenyl ring: The nitro group is a strong deactivating and meta-directing group. The benzoyl group is also a deactivating and meta-directing group. An incoming electrophile would be directed to the positions meta to the nitro group (positions 1', 5') and meta to the benzoyl group (position 5'). Therefore, position 5' would be the most probable site for electrophilic substitution on this ring, although the reaction would be very slow due to the presence of two deactivating groups.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Ring | Substituents | Predicted Position of Electrophilic Attack | Expected Reactivity |

|---|---|---|---|

| 3-Bromophenyl | -Br, -CO-Ar' | 2, 6 | Very Low |

| 3'-Nitrophenyl | -NO₂, -CO-Ar | 5' | Extremely Low |

This table is based on established principles of directing effects in electrophilic aromatic substitution.

Functional Group Interconversions and Transformations

The presence of three distinct functional moieties in this compound—a ketone, a bromo group, and a nitro group—offers a versatile platform for a variety of chemical transformations. The strategic manipulation of these groups allows for the synthesis of a wide array of derivatives.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a gateway to numerous other functionalities. For a molecule like this compound, this reduction must be performed chemoselectively to avoid altering the ketone or the carbon-bromine bond. A variety of reagents are available for this purpose, with the choice often depending on the desired selectivity and reaction conditions. researchgate.net

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media. commonorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). commonorganicchemistry.comwikipedia.org It is highly efficient but may also reduce the ketone carbonyl group under certain conditions. Careful control of reaction parameters such as pressure, temperature, and catalyst choice is crucial to selectively target the nitro group.

Metal-Based Reductions: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., hydrochloric acid or acetic acid) are classic and effective methods for nitro group reduction. commonorganicchemistry.comyoutube.com These reactions are generally robust and tolerate a range of other functional groups, making them suitable for complex molecules. For instance, the use of tin(II) chloride is known for its mildness and selectivity. commonorganicchemistry.com

The general transformation is as follows:

Reaction Scheme: Reduction of this compoundThis compound → 3-Amino-3'-bromobenzophenone

Below is a table summarizing common reducing agents and their general applicability.

| Reagent/System | Conditions | Selectivity Notes |

| H₂, Pd/C | Varies (pressure, temp.) | Highly efficient; may also reduce the ketone. commonorganicchemistry.com |

| Fe, HCl/AcOH | Reflux | Generally selective for the nitro group over ketones and aryl halides. commonorganicchemistry.com |

| SnCl₂, HCl | Room Temperature | Mild and selective; well-suited for substrates with reducible functional groups. commonorganicchemistry.com |

| Na₂S₂O₄ | Aqueous solution | Sodium hydrosulfite can be used for selective reductions. wikipedia.org |

This table is interactive. Click on the headers to sort.

Reactivity of the Bromine Substituent in Subsequent Derivatizations

The bromine atom on the benzophenone scaffold is a versatile handle for introducing further molecular complexity, primarily through cross-coupling reactions or nucleophilic aromatic substitution, although the latter is less common for non-activated aryl halides. The reactivity of the C-Br bond allows for the formation of new carbon-carbon or carbon-heteroatom bonds.

Radical reactions can also involve the bromine substituent. For instance, in a process known as radical dehalogenation, an alkyl or aryl halide can be reduced to the corresponding hydrocarbon. libretexts.org This typically involves a radical initiator, like azobisisobutyronitrile (AIBN), and a radical propagator, such as tributyltin hydride (Bu₃SnH). libretexts.org While this specific reaction would remove the bromine, the underlying principle of radical formation at the carbon center can be exploited in other synthetic transformations. In radical reactions, bromine is considered highly selective. youtube.com

The primary utility of the bromine substituent, however, lies in transition-metal-catalyzed cross-coupling reactions.

Key Cross-Coupling Reactions:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a new C-C bond.

These reactions significantly expand the synthetic utility of this compound and its derivatives, allowing for the construction of complex molecular architectures.

Photochemical Reaction Pathways of Substituted Benzophenones

Benzophenone and its derivatives are renowned for their rich photochemistry, which is dominated by the reactivity of the carbonyl group upon excitation with UV light. nih.gov These photochemical processes are central to their application as photoinitiators and in mechanistic organic photochemistry studies.

Photoreduction Processes and Mechanistic Aspects

The classic photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen-donating solvent, such as isopropyl alcohol. mtak.hubgsu.edu The mechanism begins with the absorption of UV light (around 350 nm), which promotes the benzophenone molecule from its ground state (S₀) to an excited singlet state (S₁). youtube.com This is followed by a very efficient intersystem crossing (ISC) to the more stable triplet state (T₁). nih.govyoutube.com

The triplet state of benzophenone has a diradical character, with an unpaired electron on both the carbonyl oxygen and carbon. The electrophilic oxygen atom in this excited state can abstract a hydrogen atom from a suitable donor (like the α-carbon of isopropyl alcohol), leading to the formation of two radical species: a benzophenone ketyl radical and an alcohol-derived radical. youtube.commedicaljournals.se Finally, two ketyl radicals can dimerize to form benzopinacol.

Excitation: Benzophenone + hν → ¹Benzophenone* (S₁)

Intersystem Crossing: ¹Benzophenone* → ³Benzophenone* (T₁)

Hydrogen Abstraction: ³Benzophenone* + R₂CHOH → Benzophenone Ketyl Radical + R₂ĊOH

Dimerization: 2 x Benzophenone Ketyl Radical → Benzopinacol

Substituents on the aromatic rings can significantly influence the kinetics and efficiency of this photoreduction process by altering the energy and reactivity of the excited triplet state. mtak.hu The rate of the reaction often correlates with the stability of the resulting ketyl radical. mtak.hu

Quantum Yield Studies in Photochemical Transformations

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. For the photoreduction of benzophenone, early studies by Pitts and Letsinger reported a quantum yield approaching 2.0. bgsu.edu This value, greater than one, indicated that the absorption of a single photon leads to the reduction of two benzophenone molecules, implying a chain reaction mechanism. bgsu.edu

The high efficiency of benzophenone photochemistry is also attributed to its photophysical properties. The quantum yield of intersystem crossing (Φ_ISC) from the S₁ to the T₁ state is nearly 1, meaning almost every excited singlet state molecule is converted to the reactive triplet state. nih.gov Benzophenone is also known to produce singlet oxygen with a quantum yield (Φ_Δ) of approximately 0.3. nih.gov

Exploration of Radical Reaction Mechanisms

Free radical reactions are characterized by processes involving species with unpaired electrons. These reactions typically proceed through a chain reaction mechanism consisting of three distinct phases: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: This step involves the initial formation of radical species, usually through the homolytic cleavage of a weak bond by heat or light. libretexts.org For example, UV irradiation of bromine (Br₂) can cause it to split into two bromine radicals. youtube.com

Propagation: In this phase, a radical reacts with a stable molecule to form a new radical, which can then continue the chain. libretexts.org These steps are responsible for the formation of the bulk of the product.

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical molecule. libretexts.org

In the context of this compound, radical mechanisms are highly relevant. The photoreduction process described in section 3.4.1 is a prime example, where the excited triplet benzophenone acts as a radical species that initiates a reaction cascade by abstracting a hydrogen atom. medicaljournals.se The resulting ketyl radical is a key intermediate that dictates the subsequent reaction pathways.

Aryl Radical Generation and Subsequent Reactivity

The generation of aryl radicals from aryl halides is a cornerstone of modern synthetic chemistry, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net In the case of this compound, the carbon-bromine bond is the primary site for radical generation. The presence of electron-withdrawing groups, such as the nitro group and the benzoyl carbonyl, on the aromatic rings can influence the ease of this process. nih.gov

Methods for generating aryl radicals from aryl halides are diverse and include photoredox catalysis, visible light transition metal catalysis, and the use of electron donor-acceptor complexes. nih.gov For this compound, a plausible pathway for aryl radical generation would involve a single electron transfer (SET) to the molecule. This process can be initiated by photocatalysts or through electrochemical means. rsc.org Upon accepting an electron, the molecule would form a radical anion, which could then fragment to release a bromide anion and the corresponding 3-(3'-nitrobenzoyl)phenyl radical.

Once generated, this aryl radical is a highly reactive intermediate. Its subsequent reactivity can be channeled into various synthetic transformations. A common pathway is hydrogen atom abstraction from the solvent or another hydrogen donor, leading to the formation of 3-nitrobenzophenone (B1329437). Alternatively, the radical can participate in addition reactions to unsaturated systems or engage in intramolecular reactions if a suitable reaction partner is present within the molecule.

Role in Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are powerful tools for the construction of cyclic and heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products. rsc.org The structure of this compound, with its two substituted phenyl rings connected by a carbonyl group, offers potential for intramolecular cyclization reactions, particularly if one of the rings is further functionalized.

For an intramolecular cyclization to occur, a reactive site on one ring must be able to attack a position on the other ring. While the parent this compound does not possess obvious functionalities for a direct intramolecular cyclization, derivatives of this compound could be designed to undergo such reactions. For instance, the introduction of a nucleophilic group at a suitable position could lead to an intramolecular nucleophilic aromatic substitution (SNAr) reaction, displacing either the bromo or the nitro group, although the latter is generally a poor leaving group in SNAr unless the ring is highly activated.

Alternatively, if an aryl radical is generated at the 3-position of the brominated ring, it could potentially undergo an intramolecular addition to the nitro-substituted ring. However, the feasibility and regioselectivity of such a cyclization would depend on the geometric constraints of the molecule and the activation of the receiving aromatic ring. Research in the area of radical-mediated cyclizations has shown that these reactions can be highly efficient for the formation of five- and six-membered rings. rsc.org

Unimolecular Substitution and Elimination Processes (SN1/E1 Analogies in Alkyl Halides for Conceptual Reactivity)

The concepts of unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) are fundamental in the study of alkyl halide reactivity. utdallas.eduyoutube.com These reactions proceed through a carbocation intermediate, and their rates are dependent only on the concentration of the substrate. masterorganicchemistry.com While SN1 and E1 reactions are characteristic of sp3-hybridized carbons, direct analogies to aryl halides like this compound are not straightforward due to the high instability of aryl cations.

The direct heterolytic cleavage of the C-Br bond in this compound to form an aryl cation is energetically unfavorable. Aryl halides are generally unreactive towards SN1 and E1 conditions because the resulting phenyl cation would be highly unstable. youtube.com

However, under specific conditions, such as in the presence of superacids or through diazotization of a corresponding aniline, aryl cations can be generated. If a 3-(3'-nitrobenzoyl)phenyl cation were to be formed from a suitable precursor, it would be a highly reactive electrophile. It could then be trapped by a nucleophile in an SN1-like process or, if a suitable proton is available on an adjacent carbon of a side chain (not present in the parent molecule), it could undergo an E1-like elimination.

It is important to note that SN1 and E1 reactions often compete with each other. masterorganicchemistry.comyoutube.com Factors such as the nature of the substrate, the strength of the nucleophile/base, and the reaction temperature can influence the ratio of substitution to elimination products. masterorganicchemistry.com For any hypothetical SN1/E1-type reaction involving a derivative of this compound, these factors would need to be carefully considered.

| Reaction Type | Key Intermediate | Influencing Factors | Relevance to this compound |

| Aryl Radical Generation | Aryl radical | Photoredox catalysts, electron donors, light | Plausible via single electron transfer and fragmentation |

| Intramolecular Cyclization | Dependent on mechanism (e.g., radical, nucleophile) | Molecular geometry, presence of reactive groups | Possible with suitably functionalized derivatives |

| SN1/E1 Analogy | Aryl cation | Stability of carbocation, solvent polarity, nucleophile strength | Highly unfavorable due to instability of aryl cation |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, offer fundamental structural information. For 3-Bromo-3'-nitrobenzophenone, these techniques reveal the distinct electronic environments of the two substituted aromatic rings.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show eight distinct signals in the aromatic region (typically δ 7.0-8.8 ppm), corresponding to the eight protons on the two benzene (B151609) rings. The protons on the 3-bromophenyl ring and the 3-nitrophenyl ring will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, and doublet of doublets) based on their positions relative to the electron-withdrawing carbonyl, bromo, and nitro groups. Protons ortho and para to the strongly electron-withdrawing nitro group are expected to be the most deshielded and appear at the lowest field.

Carbon-13 (¹³C) NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is predicted to display 13 distinct signals, one for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is typically observed significantly downfield (δ > 190 ppm). The aromatic carbons will appear in the δ 120-150 ppm range. The carbon atom directly bonded to the bromine atom (ipso-carbon) is subject to the "heavy atom effect," which can cause a shift that is further upfield than what would be predicted based on electronegativity alone. stackexchange.com Conversely, the carbon attached to the nitro group is expected to be significantly deshielded.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | > 190 |

| Aromatic C-H (Nitro-ring) | 7.8 - 8.8 | 120 - 150 |

| Aromatic C-H (Bromo-ring) | 7.2 - 8.0 | 125 - 140 |

| Aromatic C-NO₂ | - | 145 - 150 |

| Aromatic C-Br | - | 120 - 125 |

| Aromatic C-C=O | - | 135 - 145 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling networks within each aromatic ring. Cross-peaks would appear between signals of protons that are on adjacent carbons (typically ³J-coupling), allowing for the sequential assignment of all protons on the 3-bromophenyl and 3-nitrophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J-coupling). An HSQC spectrum would definitively link each of the eight aromatic proton signals to its corresponding carbon signal, simplifying the assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire molecular structure by showing correlations between protons and carbons over two to three bonds (²J and ³J-coupling). Key correlations would be expected between the protons on both rings and the central carbonyl carbon, confirming the benzophenone (B1666685) framework. Furthermore, long-range correlations within each ring would help assign the quaternary (non-protonated) carbons, such as those attached to the bromine, the nitro group, and the carbonyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This allows for the unambiguous determination of the elemental formula. For this compound (C₁₃H₈BrNO₃), HRMS would be used to confirm its exact mass, distinguishing it from any other compound with the same nominal mass. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Interactive Table: Theoretical Isotopic Masses for this compound

| Molecular Formula | Isotope Composition | Calculated Exact Mass (Da) |

| C₁₃H₈⁷⁹BrNO₃ | ⁷⁹Br | 304.9742 |

| C₁₃H₈⁸¹BrNO₃ | ⁸¹Br | 306.9721 |

Analysis of Fragmentation Patterns and Mechanistic Deduction

In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged pieces. The resulting pattern is a unique fingerprint that provides significant structural information. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. youtube.com

Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.org This would lead to the formation of benzoyl-type cations.

Loss of the 3-nitrophenyl radical to form the 3-bromobenzoyl cation ([C₇H₄BrO]⁺).

Loss of the 3-bromophenyl radical to form the 3-nitrobenzoyl cation ([C₇H₄NO₃]⁺).

Loss of Neutral Fragments: The initial molecular ion may lose small, neutral molecules.

Loss of the nitro group (•NO₂) to form [C₁₃H₈BrO]⁺•.

Loss of the bromine atom (•Br) to form [C₁₃H₈NO₃]⁺•.

Subsequent Fragmentation: The primary fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the benzoyl cations to form the corresponding phenyl cations ([C₆H₄Br]⁺ and [C₆H₄NO₂]⁺).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ugto.mx Specific functional groups absorb or scatter light at characteristic frequencies, providing a molecular fingerprint.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation. Vibrational modes that result in a change in the dipole moment are IR-active. For this compound, a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch is expected in the range of 1650-1680 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic rings. researchgate.nettandfonline.com Other key absorptions would include:

N-O stretching: Strong, asymmetric and symmetric stretches for the nitro (NO₂) group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Aromatic C=C stretching: Multiple bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals just above 3000 cm⁻¹. vscht.cz

C-Br stretching: Typically found in the far-infrared region, often below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrations that cause a change in the polarizability of the molecule are Raman-active. ugto.mx Raman spectroscopy is particularly useful for analyzing symmetric, non-polar bonds. The symmetric N-O stretch of the nitro group is often a very strong and characteristic band in the Raman spectrum of nitroaromatic compounds. aip.orgsemanticscholar.org The aromatic ring vibrations would also produce distinct Raman signals. The C=O stretch, while strong in the IR, is also typically observable in the Raman spectrum.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O | Stretch | 1650 - 1680 (Strong) | 1650 - 1680 (Moderate) |

| NO₂ | Asymmetric Stretch | ~1530 (Strong) | ~1530 (Weak/Moderate) |

| NO₂ | Symmetric Stretch | ~1350 (Strong) | ~1350 (Strong) |

| Aromatic C=C | Stretch | 1400 - 1600 (Multiple, Moderate) | 1400 - 1600 (Multiple, Strong) |

| Aromatic C-H | Stretch | > 3000 (Moderate) | > 3000 (Moderate) |

| C-Br | Stretch | < 600 (Moderate) | < 600 (Strong) |

Identification of Characteristic Functional Group Vibrations

The infrared (IR) spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrational modes of its functional groups. The presence of the carbonyl (C=O) group, the nitro (NO₂) group, the carbon-bromine (C-Br) bond, and the aromatic rings will give rise to distinct peaks.

The most prominent feature in the IR spectrum of a benzophenone derivative is the carbonyl stretching vibration. For benzophenone itself, this peak appears around 1654-1650 cm⁻¹. researchgate.netchegg.com The exact wavenumber is sensitive to the electronic effects of substituents on the aromatic rings. researchgate.net In this compound, both the bromo and nitro groups are electron-withdrawing, which is expected to slightly increase the C=O bond order and shift the stretching frequency to a higher wavenumber, likely in the range of 1660-1670 cm⁻¹.

The nitro group will be clearly identifiable by two strong absorption bands. spectroscopyonline.com The asymmetric stretching vibration of the N-O bond in aromatic nitro compounds typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comlibretexts.org These peaks are often among the most intense in the spectrum. spectroscopyonline.com

The carbon-bromine stretching vibration is expected in the fingerprint region of the spectrum, typically between 690-515 cm⁻¹. libretexts.orglibretexts.org The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range. pressbooks.pub Additionally, characteristic C-C stretching vibrations within the aromatic rings will produce a series of peaks in the 1600-1400 cm⁻¹ region. pressbooks.pub

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Carbonyl (C=O) | Stretch | 1660 - 1670 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | In-ring Stretch | 1600 - 1400 | Medium to Strong |

| Carbon-Bromine (C-Br) | Stretch | 690 - 515 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic spectrum of this compound is anticipated to be influenced by the electronic transitions within the benzophenone chromophore, modified by the bromo and nitro substituents. Benzophenone itself typically displays two main absorption bands: an intense band around 250 nm attributed to a π → π* transition and a weaker, longer-wavelength band around 340 nm corresponding to an n → π* transition of the carbonyl group. mdpi.comresearchgate.net

The introduction of substituents onto the phenyl rings of benzophenone can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. Both the bromo and nitro groups are auxochromes that can influence the electronic transitions.

The π → π* transitions in aromatic compounds are sensitive to conjugation and substituent effects. The presence of the bromine atom and the nitro group, both of which are electron-withdrawing, is expected to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted benzophenone. noaa.govnih.govresearchgate.net This is due to the extension of the conjugated system and the perturbation of the molecular orbital energy levels. The nitro group, in particular, is known to extend conjugation and often leads to a significant red shift in aromatic compounds. docbrown.info

The n → π* transition of the carbonyl group is also sensitive to substituent effects. mdpi.com Electron-withdrawing groups can lead to a hypsochromic (blue) shift of this transition. Therefore, the n → π* band in this compound may be shifted to a shorter wavelength compared to benzophenone.

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) | Notes |

| π → π | > 250 | Bathochromic shift expected due to Br and NO₂ substituents. |

| n → π | < 340 | Hypsochromic shift possible due to electron-withdrawing groups. |

X-ray Crystallography for Solid-State Molecular Structure

While a specific crystal structure for this compound has not been reported, predictions about its solid-state structure can be made based on crystallographic studies of other substituted benzophenones.

Substituted benzophenones have been found to crystallize in various crystal systems, with monoclinic and orthorhombic systems being common. acs.orgrsc.org The specific crystal system and space group are determined by the molecular symmetry and the efficiency of crystal packing. The presence of substituents influences the intermolecular interactions, which in turn dictates the packing arrangement. For this compound, the relatively low molecular symmetry suggests that it is likely to crystallize in a centrosymmetric space group within a monoclinic or orthorhombic system, which is common for many organic molecules.

A key structural feature of benzophenones is the dihedral angle between the two phenyl rings, which is a result of a balance between conjugative effects that favor planarity and steric hindrance that favors a twisted conformation. nih.govresearchgate.net In the solid state, the conformation is also influenced by intermolecular interactions within the crystal lattice. researchgate.net For unsubstituted benzophenone, this twist angle is around 54-56°. nih.gov

Theoretical and Computational Studies on 3 Bromo 3 Nitrobenzophenone

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to predicting the most stable arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that has become a cornerstone of quantum chemistry. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. In the study of 3-Bromo-3'-nitrobenzophenone, DFT would be employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The resulting optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations reveal the electronic structure of the molecule. This includes the distribution of electron density, which is key to understanding the molecule's polarity and how it will interact with other molecules. The presence of the electron-withdrawing nitro group and the electronegative bromine atom would significantly influence this distribution.

Ab Initio Methods (e.g., CCSD) for High-Level Electronic Structure Characterization

For a more precise understanding of the electronic structure, researchers can turn to higher-level ab initio methods. Unlike DFT, which relies on approximating the exchange-correlation energy, ab initio methods are derived directly from first principles without empirical parameters. Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered a "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies and properties.

Applying a method like CCSD to this compound would provide a highly accurate benchmark for its electronic properties. While computationally more demanding than DFT, CCSD calculations would offer a more refined picture of the electron correlation effects, which are important for a detailed characterization of the molecule's electronic states and reactivity.

Molecular Electronic Structure Analysis

Beyond the ground state geometry and energy, computational studies can provide a wealth of information about a molecule's electronic characteristics, which are crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nature of the nitro group would be expected to lower the energies of both the HOMO and LUMO and potentially affect the magnitude of the gap.

| Parameter | Description | Expected Influence on this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | The electron-withdrawing nitro group would likely lower the energy, making the molecule a weaker electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | The nitro group would significantly lower the LUMO energy, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | The presence of conjugating phenyl rings and electron-withdrawing groups would likely result in a moderate to small gap, suggesting potential reactivity. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show a significant region of negative potential around the oxygen atoms of the nitro group and the carbonyl group, making these sites susceptible to attack by electrophiles. Conversely, regions of positive potential might be located on the hydrogen atoms of the phenyl rings and near the carbon atom of the carbonyl group.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and atomic charges. This analysis can quantify the delocalization of electron density, which is a measure of the stability arising from electron delocalization (hyperconjugation).

| Atom/Group | Expected Partial Charge | Rationale |

| Oxygen atoms (Nitro group) | Highly Negative | High electronegativity and resonance delocalization of the negative charge. |

| Oxygen atom (Carbonyl group) | Negative | High electronegativity of oxygen. |

| Nitrogen atom (Nitro group) | Positive | Bonded to two highly electronegative oxygen atoms. |

| Carbon atom (Carbonyl group) | Positive | Bonded to an electronegative oxygen atom. |

| Bromine atom | Negative | High electronegativity. |

| Aromatic Ring Carbons | Varied | Carbons attached to electron-withdrawing groups will be more positive. |

Computational Elucidation of Reaction Mechanisms and Kinetics

The computational investigation of reaction mechanisms and kinetics provides a molecular-level understanding of how chemical reactions proceed. This involves mapping the energy landscape of the reaction and using statistical mechanics to predict its speed.

Potential Energy Surface (PES) Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a set of atoms as a function of their geometric positions. libretexts.orgresearchgate.net For a chemical reaction, the PES represents the energy of the system as reactants are converted into products. youtube.com Mapping the PES allows chemists to identify the most likely path a reaction will follow, known as the minimum energy pathway. libretexts.org This pathway connects stable molecules (reactants and products) through a high-energy point called the transition state. libretexts.orgyoutube.com Quantum mechanics calculations are typically used to determine the energy at various points on the PES. libretexts.org

Transition State Characterization and Energy Barrier Calculations

The transition state is the highest point along the minimum energy pathway and represents the energetic bottleneck of a reaction. libretexts.org It is a saddle point on the PES, meaning it is an energy maximum in the direction of the reaction but a minimum in all other directions. libretexts.org Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism. researchgate.netrsc.org The energy difference between the reactants and the transition state is the activation energy or energy barrier. This barrier determines how fast a reaction will occur at a given temperature; a higher barrier corresponds to a slower reaction.

Theoretical Kinetic Studies and Rate Constant Predictions (e.g., Transition-State Theory)

Transition State Theory (TST) is a model used to explain the rates of elementary chemical reactions. wikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org Using principles from statistical mechanics and the calculated energy barrier from the PES, TST allows for the prediction of the reaction rate constant (k). The Eyring equation is a central formula in TST that links the rate constant to the Gibbs free energy of activation. youtube.com These theoretical predictions of rate constants are invaluable for understanding and predicting chemical reactivity without conducting experiments, which can be particularly useful for transient or hazardous species. researchgate.netnih.govnih.gov

Simulations of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and characterizing molecular structures.

Predicted Vibrational Frequencies for IR and Raman Spectra

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. Computational chemistry software can calculate these vibrational frequencies and their corresponding intensities. cardiff.ac.uk These calculations are typically performed by determining the second derivatives of the energy with respect to the atomic positions. The resulting frequencies can be compared directly with experimental IR and Raman spectra to help assign the observed spectral peaks to specific molecular motions, such as bond stretches, bends, and torsions. esisresearch.orgresearchgate.net This aids in the structural confirmation of synthesized compounds.

Due to the lack of specific studies on this compound, a data table of its predicted vibrational frequencies cannot be provided.

Computational Prediction of Electronic Absorption Spectra (e.g., TD-DFT)

Electronic absorption spectra, often measured using UV-Vis spectroscopy, correspond to the transitions of electrons from lower to higher energy orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for predicting these electronic transitions. nih.govucmerced.edu The calculation provides the excitation energies (which correspond to the absorption wavelength) and the oscillator strengths (which relate to the intensity of the absorption). researchgate.netsfasu.edu Simulating the electronic spectrum can help identify the compound, understand its electronic structure, and interpret experimental UV-Vis data. researchgate.netrsc.org

As no specific TD-DFT studies for this compound were found, a data table of its predicted electronic absorption properties is not available.

Derivatives and Structural Analogs of 3 Bromo 3 Nitrobenzophenone

Rational Design Principles for Modifying Molecular Structure

The chemical behavior of 3-Bromo-3'-nitrobenzophenone is largely dictated by the electronic properties of its existing substituents—the bromo and nitro groups—and the steric constraints imposed by its diaryl ketone structure.

Electronic Effects: Both the bromo and nitro groups are classified as electron-withdrawing groups (EWGs). They pull electron density away from the aromatic rings through inductive and resonance effects. This deactivation makes the phenyl rings less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene (B151609). msu.edumsu.edu

Nitro Group (-NO₂): This is a powerful deactivating group that significantly reduces the electron density of the ring to which it is attached, primarily at the ortho and para positions. nih.gov

Bromo Group (-Br): As a halogen, it deactivates the ring through a strong inductive electron-withdrawing effect, although it has a weak electron-donating resonance effect. researchgate.net

Introducing new substituents can either enhance or counteract these effects. Adding further EWGs would make the rings even more electron-deficient, while adding electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups would increase the electron density, making the molecule more reactive towards electrophiles. ufms.br The interplay of these groups governs the molecule's reactivity, stability, and spectroscopic properties. ijacskros.comacs.org

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede chemical reactions. In the context of this compound, the non-planar, twisted conformation of the two phenyl rings around the central carbonyl group is a key steric feature. Introducing bulky substituents, particularly at the ortho positions (adjacent to the carbonyl bridge), can increase this twist angle, further influencing reactivity and molecular interactions.

Table 1: Influence of Substituent Type on Benzophenone (B1666685) Properties

| Substituent Type | Example Groups | Impact on Electronic Properties | Impact on Steric Properties |

| Electron-Withdrawing (EWG) | -NO₂, -CN, -CF₃, Halogens | Decreases electron density on the aromatic ring, deactivating it towards electrophilic substitution. | Generally minimal, unless the group is very large (e.g., -SO₂R). |

| Electron-Donating (EDG) | -OH, -OCH₃, -NH₂, -CH₃ | Increases electron density on the aromatic ring, activating it towards electrophilic substitution. ufms.br | Can be significant, especially for bulky groups like tert-butyl, affecting molecular conformation. |

Synthesis of Functionalized Analogs via Selective Transformations

Creating functionalized analogs of this compound involves precise chemical reactions that target specific parts of the molecule.

Further functionalization of the phenyl rings can be achieved through electrophilic aromatic substitution. msu.edumasterorganicchemistry.com Given that the existing bromo and nitro groups are deactivating, these reactions typically require harsh conditions.

Nitration: Introducing another nitro group would necessitate the use of strong nitrating agents, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The position of the new substituent is directed by the existing groups. Both the bromo and nitro groups are meta-directors (with the exception of the ortho/para-directing nature of halogens in some contexts), meaning the incoming electrophile will likely add to a meta position relative to an existing group.

Halogenation: Additional halogen atoms (e.g., chlorine or bromine) can be introduced using the respective halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). libretexts.org The regioselectivity of this reaction is also governed by the directing effects of the substituents already on the rings.

The central carbonyl group (C=O) is a key site for chemical modification, allowing for significant structural changes.

Reduction: The ketone can be reduced to a secondary alcohol (diphenylmethanol derivative) using reducing agents such as sodium borohydride (B1222165) (NaBH₄). nih.gov

Decarbonylation: Recent advancements have shown that diaryl ketones can undergo decarbonylation—the removal of the carbonyl group—to form a direct biaryl bond, often using light-driven, transition-metal-free methods. nih.gov This would convert the benzophenone scaffold into a substituted biphenyl.

Conversion to Other Functional Groups: The carbonyl group can be converted into other functionalities. For instance, reaction with hydroxylamine (B1172632) can form an oxime, while reaction with hydrazines can yield hydrazones. These reactions offer pathways to new classes of derivatives.

Attaching or forming heterocyclic rings on the this compound framework can lead to novel compounds with potentially enhanced biological or material properties. rsc.orgnih.govresearchgate.netnih.gov

From Chalcone Intermediates: Benzophenone derivatives can be related to chalcones, which are well-known precursors for synthesizing a wide variety of heterocycles like pyrimidines, isoxazoles, and thiazines through condensation reactions with reagents such as urea, hydroxylamine, or thiourea.

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods like the Buchwald-Hartwig amination can be used to couple the aryl bromide portion of the molecule with nitrogen-containing heterocycles. mdpi.com

Intramolecular Cyclization: If appropriate functional groups are introduced onto the phenyl rings (e.g., a hydroxyl or amino group ortho to the carbonyl), intramolecular cyclization reactions can be triggered to form fused heterocyclic systems like xanthones or acridones.

Investigation of Reactivity Patterns in Novel Derivatives

The newly synthesized derivatives of this compound will exhibit altered reactivity based on their modified structures. For example, the introduction of an electron-donating group would make the rings more susceptible to further electrophilic substitution. Conversely, adding another strong electron-withdrawing group would make the molecule more vulnerable to nucleophilic aromatic substitution, where a nucleophile replaces a group (often a halogen) on the aromatic ring.

The modification of the carbonyl group also drastically changes reactivity. Reduction to an alcohol introduces new reaction possibilities, such as esterification or etherification. The incorporation of heterocyclic rings introduces its own set of characteristic reactions, depending on the nature of the heterocycle. mdpi.com Studying these new reactivity patterns is crucial for understanding the chemical properties of the novel derivatives and exploring their potential applications.

Elucidation of Structure-Reactivity Relationships and Structure-Property Relationships

The reactivity and properties of this compound and its analogs are fundamentally governed by the electronic effects of the bromo and nitro substituents, their positions on the phenyl rings, and the interplay between them. Both the bromine atom and the nitro group are electron-withdrawing, a characteristic that significantly influences the electron density distribution across the benzophenone scaffold.

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive effects (-I) and resonance effects (-R). Positioned at the 3'-(meta) position, its strong deactivating nature reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, this electron withdrawal enhances the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack.

The combined presence of these two deactivating groups at the meta positions has a profound impact on the molecule's reactivity. The electron-poor nature of the aromatic rings and the enhanced electrophilicity of the carbonyl group are key determinants of the chemical transformations these compounds undergo.

A powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds is the Hammett equation. This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values.

A study utilizing competition experiments to investigate the dissociation of ionized substituted benzophenones provides valuable insight into the electronic effects of various substituents, including bromo and nitro groups. By analyzing the relative abundance of fragment ions in mass spectrometry, a Hammett plot was constructed, yielding a reaction constant (ρ) of 1.08. nih.gov This positive ρ value indicates that the reaction is sensitive to substituent effects and that electron-withdrawing groups stabilize the transition state, thereby increasing the reaction rate.

The following table presents the Hammett substituent constants (σ) for the meta-bromo and meta-nitro groups, which are crucial for understanding their quantitative impact on reactivity.

| Substituent | Hammett Constant (σm) | Electronic Effect |

|---|---|---|

| -Br | +0.39 | Electron-withdrawing |

| -NO₂ | +0.71 | Strongly electron-withdrawing |

The significantly positive σm value for the nitro group highlights its powerful electron-withdrawing capacity compared to the bromo group. In this compound, the cumulative effect of these two substituents renders both aromatic rings electron-deficient, which in turn influences the properties of the central carbonyl bridge.

The electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also significantly affected by these substituents. The electron-withdrawing nature of the bromo and nitro groups is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzophenone. A lower LUMO energy, in particular, correlates with an increased susceptibility to nucleophilic attack at the carbonyl carbon.

Advanced Applications and Future Research Directions in Chemical Science

Role in Organic Synthesis Beyond Direct Target Compound Generation

The utility of 3-Bromo-3'-nitrobenzophenone extends beyond its direct use, positioning it as a valuable precursor for more complex molecular structures. The presence of the bromo group, in particular, serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orgwikipedia.orgwikipedia.orgchemeurope.com

The synthesis of complex polyaromatic hydrocarbons (PAHs) and conjugated materials often relies on the strategic coupling of smaller aromatic fragments. rsc.org this compound is a prime candidate for such synthetic strategies. The bromo substituent can readily participate in reactions like the Suzuki-Miyaura coupling, allowing for the introduction of additional aryl or vinyl groups. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org Similarly, the Heck reaction offers a pathway to form substituted alkenes by coupling with an unsaturated halide. organic-chemistry.orgwikipedia.org

The nitro group, while primarily an electron-withdrawing group that influences the electronic properties of the molecule, can also be chemically transformed. For instance, its reduction to an amino group would provide a new site for further functionalization, such as amide bond formation or participation in other coupling reactions, further expanding its utility in the synthesis of complex molecules.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. beilstein-journals.orggoogle.comrsc.org The design of the organic linker is crucial for tuning the properties of the resulting MOF. beilstein-journals.org While not yet demonstrated, this compound could be envisioned as a precursor to a ligand for MOF synthesis. For example, the bromo group could be converted to a carboxylic acid or another coordinating group via established synthetic routes. The benzophenone (B1666685) core itself has been incorporated into MOF linkers, and the additional nitro functionality could influence the electronic properties or provide a site for post-synthetic modification within the framework. uni-hannover.de

In polymer science, benzophenone derivatives are utilized for their ability to initiate photocross-linking reactions, a property that can be exploited to create robust polymer networks. mdpi.comrsc.orgresearchgate.net this compound could be incorporated into polymer chains, either as a monomer or as a pendant group. The bromo group offers a reactive site for polymerization or for grafting onto existing polymer backbones. Upon exposure to UV light, the benzophenone moiety can induce cross-linking, leading to materials with enhanced thermal and mechanical stability. google.com

Potential in Functional Materials Science

The electronic and photophysical properties inherent to the benzophenone structure, combined with the modifiable nature of the bromo and nitro groups, make this compound a promising candidate for the development of novel functional materials.

Benzophenone derivatives have garnered significant attention as building blocks for organic semiconductors and emitters in organic light-emitting diodes (OLEDs). researchgate.netmdpi.comnih.govpreprints.org The benzophenone core can act as an acceptor unit in donor-acceptor architectures, which are common in materials designed for thermally activated delayed fluorescence (TADF). nih.gov The bromo and nitro substituents on this compound would significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its optoelectronic properties.

The bromo group can be used to attach various donor moieties through cross-coupling reactions like the Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen bonds. wikipedia.orgchemeurope.comlibretexts.orgacsgcipr.orgmatthey.com This would allow for the systematic design of a library of donor-acceptor molecules based on the 3-nitrobenzophenone (B1329437) acceptor core, with the potential to create novel fluorophores or organic semiconductors. fluorofinder.comthermofisher.comthermofisher.com Halogenated organic materials, in general, are an important class of organic semiconductors. researchgate.net

The development of stable amorphous materials, or molecular glassformers, is of great interest for applications in organic electronics, as amorphous thin films can offer advantages in terms of processing and device fabrication. The non-planar, twisted geometry of benzophenone can frustrate crystallization and promote the formation of stable amorphous glasses.

The introduction of substituents like the bromo and nitro groups in this compound can further enhance this tendency by increasing molecular asymmetry and intermolecular interactions that hinder ordered packing. By systematically modifying the structure, for example, by replacing the bromo group with larger, bulkier substituents via cross-coupling reactions, it may be possible to design new families of benzophenone-based molecular glassformers with high glass transition temperatures and morphological stability, which are crucial for the longevity and performance of organic electronic devices.

Emerging Research Avenues

Looking forward, several exciting research avenues can be envisioned for this compound. A primary area of investigation would be the comprehensive characterization of its photophysical properties to fully assess its potential in optoelectronics. This would involve studying its absorption, emission, and excited-state dynamics.

Systematic synthetic studies exploring its reactivity in a range of cross-coupling reactions would be invaluable for establishing its utility as a versatile building block. The synthesis of a series of derivatives with different donor groups attached at the 3-position would allow for a detailed investigation into the structure-property relationships of these novel materials.

Furthermore, the exploration of this molecule as a precursor for ligands in MOFs and as a monomer in the synthesis of novel polymers could lead to new materials with interesting properties for gas storage, catalysis, or advanced coatings. The dual functionality of the bromo and nitro groups offers a rich platform for creative synthetic design and the development of next-generation materials.

Green Chemistry Approaches in the Synthesis of Substituted Benzophenones

Traditional methods for the synthesis of benzophenones, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate considerable waste during aqueous workup. routledge.comorganic-chemistry.org Modern synthetic chemistry is increasingly focused on developing more environmentally benign methodologies that adhere to the principles of green chemistry.

Several innovative and greener approaches to the synthesis of benzophenone and its derivatives have been reported, which could be adapted for the synthesis of this compound. For instance, the use of solid acid catalysts, such as zeolites and clays, can facilitate Friedel-Crafts acylation under heterogeneous conditions, allowing for easier catalyst recovery and reuse. researchgate.net Another approach involves the oxidation of diphenylmethane (B89790) and its derivatives. A study has demonstrated a microwave-assisted, iron-catalyzed oxidation of diphenylmethane to benzophenone using hydrogen peroxide as a clean oxidant, offering a more sustainable synthetic route. researchgate.net

Furthermore, photoreduction of benzophenones to benzopinacols using sunlight and greener solvents like ethanol (B145695) has been explored as a green chemical transformation. researchgate.net While this is a reaction of benzophenones rather than a synthesis of them, it highlights the potential for utilizing photochemical methods in the life cycle of these compounds. The development of a truly green synthesis for this compound would likely involve a catalytic, solvent-minimized process with high atom economy.

Table 1: Comparison of Traditional and Greener Synthetic Approaches for Benzophenones

| Method | Catalyst/Reagent | Solvent | Advantages | Disadvantages |

| Traditional Friedel-Crafts Acylation | Stoichiometric AlCl₃ | Chlorinated Solvents | High yields, well-established | Large amounts of hazardous waste, harsh conditions |

| Heterogeneous Catalysis | Zeolites, Clays | Various organic solvents | Catalyst is recyclable, reduced waste | May require higher temperatures/pressures |

| Microwave-Assisted Oxidation | Iron Acetate, H₂O₂ | Acetic Acid | Fast reaction times, clean oxidant | Requires microwave reactor, solvent can be corrosive |

| Photochemical Methods | Sunlight | Ethanol | Utilizes renewable energy, green solvent | Typically for reactions of benzophenones, not synthesis |

Catalytic Applications Involving this compound Scaffolds

The benzophenone core is a versatile scaffold in catalysis, particularly in the realm of photoredox catalysis. mq.edu.au Upon photoexcitation, benzophenone can enter a diradical triplet state, enabling it to participate in hydrogen atom transfer and energy transfer processes. mq.edu.au This reactivity has been harnessed in dual catalytic systems, for example, in combination with nickel catalysis for C-H arylation reactions. cdnsciencepub.com While specific catalytic applications of this compound are not extensively documented, its inherent photochemical properties suggest it could function as a photosensitizer. The electron-withdrawing nature of the nitro group and the presence of the heavy bromine atom could modulate the photophysical properties of the molecule, potentially influencing the efficiency and selectivity of catalytic cycles.

The bromine atom on the this compound scaffold also presents an opportunity for its use as a precursor to more complex catalytic structures. Through palladium-catalyzed cross-coupling reactions, the benzophenone core could be appended to other molecular fragments to create novel ligands for transition metal catalysis. The development of chiral benzophenone-based ligands has been a subject of interest for asymmetric catalysis. mq.edu.au

Table 2: Potential Catalytic Roles of the this compound Scaffold

| Catalytic Role | Relevant Functional Group(s) | Potential Application |

| Photosensitizer | Benzophenone Core, Nitro Group | Visible-light mediated photoredox catalysis |

| Ligand Precursor | Bromine Atom | Synthesis of novel ligands for cross-coupling and asymmetric catalysis |

| Organocatalyst | Benzophenone Scaffold | Photo-initiated organic transformations |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The dual functionality of this compound provides a platform for exploring novel reactivity and unprecedented chemical transformations. The presence of two distinct electron-withdrawing groups on separate aromatic rings influences the reactivity of the carbonyl group and the aromatic systems.

The bromine atom is a versatile handle for a variety of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nbinno.comnih.gov This allows for the introduction of a wide range of substituents at the 3-position, enabling the synthesis of a diverse library of benzophenone derivatives with tailored electronic and steric properties.

The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. nbinno.com This provides a pathway for the introduction of heteroatomic nucleophiles, leading to the formation of new C-O, C-N, and C-S bonds. Furthermore, the nitro group itself can be readily reduced to an amino group. nbinno.comnih.gov This transformation opens up a vast landscape of subsequent chemical modifications, including diazotization followed by substitution, acylation, and the formation of heterocyclic systems.

The carbonyl group in this compound is expected to exhibit increased electrophilicity due to the electron-withdrawing nature of the substituents. libretexts.orgrsc.org This could enhance its reactivity towards nucleophiles and in reactions such as reductions and condensations. The photochemical reactivity of the benzophenone core, in conjunction with the nitro group, could also lead to interesting intramolecular photoredox processes or other light-induced transformations. cdnsciencepub.comrsc.org The study of such reactions could uncover novel cyclization or rearrangement pathways, leading to the synthesis of complex molecular architectures.

Table 3: Summary of Potential Reactivity Patterns for this compound

| Functional Group | Reaction Type | Potential Products/Applications |

| Bromine Atom | Cross-Coupling (e.g., Suzuki, Heck) | Functionalized benzophenone derivatives, complex aromatic systems |

| Nitro Group | Nucleophilic Aromatic Substitution (SNAr) | Ether, amine, and thioether substituted benzophenones |

| Nitro Group | Reduction | 3-Bromo-3'-aminobenzophenone and its derivatives |

| Carbonyl Group | Nucleophilic Addition/Reduction | Substituted benzhydrols, condensed heterocyclic systems |

| Entire Scaffold | Photochemical Reactions | Novel rearranged or cyclized products |

Q & A

Q. Q1: What are the standard synthetic routes for 3-Bromo-3'-nitrobenzophenone, and how can purity be optimized?

A1: The compound is synthesized via Friedel-Crafts acylation using bromobenzoyl chloride and nitrobenzene derivatives. A typical procedure involves:

- Reacting 3-bromobenzoyl chloride with 3-nitrobiphenyl in the presence of AlCl₃ as a Lewis catalyst under anhydrous conditions.

- Maintaining low temperatures (0–5°C) to minimize side reactions like over-acylation or decomposition.

- Purification via recrystallization in hexane (yield ~60–70%) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm substituent positions and absence of byproducts.

Structural and Physicochemical Analysis

Q. Q2: How is the molecular structure of this compound characterized, and what key properties influence its reactivity?

A2:

- Structural confirmation : X-ray crystallography reveals a planar benzophenone core with orthogonal bromo and nitro groups at the 3- and 3'-positions, respectively. The electron-withdrawing nitro group directs electrophilic substitution to the meta position .

- Key properties :

- Molecular weight : 306.11 g/mol.

- Polar surface area : 62.9 Ų (enhances solubility in polar aprotic solvents like DMF).

- Thermal stability : Decomposes at ~220°C (DSC analysis).

These properties favor participation in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Applications in Material Science

Q. Q3: How is this compound utilized in photocatalysis and advanced battery materials?

A3:

- Photocatalysis : Acts as a photoinitiator in UV-driven reactions due to its nitro group’s n→π* transition. Example:

- Photoredox catalysis : Under 365 nm UV light, it facilitates C–C bond formation in aryl halide coupling, achieving >80% conversion in DMSO .

- Battery science : Serves as a precursor for lithium-ion battery cathode additives . Nitro groups enhance redox activity, while bromo substituents improve electrolyte stability. Electrochemical testing (cyclic voltammetry) shows a redox potential at ~3.2 V vs. Li/Li⁺ .

Biological and Biochemical Research

Q. Q4: What methodologies are employed to study the interaction of this compound with enzymes?

A4:

- Enzyme inhibition assays :

- Incubate the compound (0.1–10 µM) with target enzymes (e.g., cytochrome P450) in phosphate buffer (pH 7.4).

- Monitor activity via fluorescence spectroscopy or HPLC-MS for metabolite quantification.

- Results : Competitive inhibition observed (Ki = 2.3 µM) due to nitro group binding to heme iron .

- Molecular docking : Computational models (AutoDock Vina) predict strong binding affinity (-9.2 kcal/mol) to the active site of oxidoreductases .

Data Contradiction and Comparative Analysis

Q. Q5: How do structural analogs (e.g., 3,4-Dimethyl-3'-nitrobenzophenone) differ in reactivity, and how should conflicting data be resolved?

A5:

-

Comparative reactivity :

Compound Antimicrobial Activity (IC₅₀, µg/mL) Electrophilic Substitution Rate (k, s⁻¹) This compound 12.5 ± 1.2 0.45 3,4-Dimethyl-3'-nitro 28.7 ± 3.1 0.12 The bromo group enhances electrophilicity and antimicrobial potency compared to methyl substituents . -

Resolving contradictions :

- Replicate experiments under standardized conditions (e.g., solvent, temperature).

- Use control compounds to isolate substituent effects.

- Validate via DFT calculations (Gaussian 09) to model electronic effects .

Methodological Challenges in Synthesis

Q. Q6: What are common pitfalls in scaling up this compound synthesis, and how are they mitigated?

A6:

- Challenges :

- Exothermic reactions : Uncontrolled heat during Friedel-Crafts acylation causes decomposition.

- Byproduct formation : Diacylation products due to excess acyl chloride.

- Solutions :

- Use continuous flow reactors to manage temperature and reagent mixing.

- Optimize stoichiometry (1:1.05 molar ratio of acyl chloride to nitrobenzene).

- Implement inline IR spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products